An In-Depth Technical Guide to 3-Chloro-5-nitropyridin-4-ol: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 3-Chloro-5-nitropyridin-4-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-nitropyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring an electron-withdrawing nitro group, a halogen substituent, and a hydroxyl group on a pyridine core, imparts a distinct reactivity profile that makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 3-Chloro-5-nitropyridin-4-ol, with a focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited in the public domain, this paper will also extrapolate its expected chemical behavior and propose synthetic and analytical methodologies based on the established chemistry of related compounds.
Molecular Structure and Physicochemical Properties
3-Chloro-5-nitropyridin-4-ol, with the chemical formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol , possesses a pyridine ring substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and a hydroxyl group at the 4-position. The presence of these functional groups dictates the molecule's electronic properties and reactivity.
Structural Features
The pyridine ring is an aromatic heterocycle with one nitrogen atom, which imparts a degree of electron deficiency to the ring system. This effect is significantly enhanced by the strongly electron-withdrawing nitro group at the 5-position. The chlorine atom at the 3-position further contributes to the electrophilic nature of the pyridine ring. The hydroxyl group at the 4-position can exhibit tautomerism, existing in equilibrium with its keto form, 3-chloro-5-nitro-1H-pyridin-4-one. This tautomeric equilibrium can be influenced by the solvent and solid-state packing effects.
Table 1: Physicochemical Properties of 3-Chloro-5-nitropyridin-4-ol
| Property | Value | Source |
| CAS Number | 31872-64-7 | [BOC Sciences[], ChemicalBook[2]] |
| Molecular Formula | C₅H₃ClN₂O₃ | [AK Scientific Inc.[3], BOC Sciences[]] |
| Molecular Weight | 174.54 g/mol | [AK Scientific Inc.[3], BOC Sciences[]] |
| Physical Form | Solid | [AK Scientific Inc.[3]] |
| Purity | Typically ≥98% | [AK Scientific Inc.[3]] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the deshielding effects of the nitro and chloro substituents. A broad singlet corresponding to the hydroxyl proton would also be expected, the position of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be significantly affected by the attached functional groups, with the carbon atoms bearing the nitro and chloro groups appearing at characteristic downfield positions.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, the N-O stretching of the nitro group, and C=C and C=N stretching vibrations of the pyridine ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of 3-Chloro-5-nitropyridin-4-ol can be approached through various synthetic strategies, typically involving the nitration and chlorination of a suitable pyridine precursor.
Proposed Synthetic Pathway
A plausible synthetic route could start from 4-hydroxypyridine. The synthesis would likely involve a nitration step, followed by a chlorination step. The regioselectivity of these reactions would be a critical factor to control.
Caption: Proposed synthetic pathway for 3-Chloro-5-nitropyridin-4-ol.
Experimental Protocol: Proposed Synthesis of 3-Chloro-5-nitropyridin-4-ol
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Nitration of 4-Hydroxypyridine: To a cooled solution of 4-hydroxypyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred for a specified period, followed by careful quenching with ice water. The precipitated product, 3-nitro-4-hydroxypyridine, is collected by filtration, washed, and dried.
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Chlorination of 3-Nitro-4-hydroxypyridine: The 3-nitro-4-hydroxypyridine is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in a suitable solvent. The reaction conditions (temperature, reaction time) need to be carefully controlled to achieve the desired regioselectivity and avoid over-chlorination. The product, 3-Chloro-5-nitropyridin-4-ol, is then isolated and purified, for example, by recrystallization.
Chemical Reactivity
The reactivity of 3-Chloro-5-nitropyridin-4-ol is governed by its functional groups. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.
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Nucleophilic Aromatic Substitution: The chlorine atom is a potential leaving group for nucleophilic aromatic substitution reactions. However, its reactivity will be influenced by the electronic effects of the other substituents. The strong electron-withdrawing nitro group will activate the ring towards nucleophilic attack.[4]
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation opens up a wide range of possibilities for further functionalization, as the resulting amino group can participate in various reactions, including diazotization and amide bond formation.
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Reactions of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.
Applications in Drug Discovery and Development
Substituted nitropyridines are important scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates for the synthesis of biologically active compounds.[5] While specific biological activities of 3-Chloro-5-nitropyridin-4-ol have not been extensively reported, its structural motifs suggest potential for various therapeutic applications.
As a Synthetic Intermediate
The primary value of 3-Chloro-5-nitropyridin-4-ol in drug discovery lies in its role as a building block. The presence of three distinct functional groups allows for a variety of chemical transformations to generate a library of diverse compounds for biological screening. For example, the amino derivative obtained after nitro group reduction can be a key intermediate for the synthesis of kinase inhibitors or other targeted therapies.
Caption: Potential derivatization of 3-Chloro-5-nitropyridin-4-ol for drug discovery.
Potential Biological Activities
Based on the known biological activities of similar nitroaromatic and chloropyridine compounds, 3-Chloro-5-nitropyridin-4-ol and its derivatives could be investigated for a range of biological activities, including:
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Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[6][7][8][9]
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Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs, and the introduction of specific functional groups can lead to potent and selective agents.
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Enzyme Inhibition: The molecule could serve as a starting point for the design of specific enzyme inhibitors.
Safety and Handling
As with any chemical compound, 3-Chloro-5-nitropyridin-4-ol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
3-Chloro-5-nitropyridin-4-ol is a fascinating molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the field of drug discovery. While there is a notable lack of specific experimental data for this compound in the public domain, its chemical properties and reactivity can be reasonably predicted based on the well-established chemistry of substituted pyridines. This guide has aimed to provide a comprehensive overview of its molecular structure, potential synthetic routes, and foreseeable applications. Further research to fully characterize this compound and explore its synthetic utility and biological activity is highly warranted and could lead to the development of novel therapeutic agents and other valuable chemical entities.
References
- Schlosser, M. (2005). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. In Targets in Heterocyclic Systems (Vol. 9, pp. 1-24). Italian Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Role of Pyridin-4-ol in Developing Materials with Novel Optical Properties.
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- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.
- Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2019). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 12(2), 76.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyridine derivatives 4a–f. Retrieved from [Link]
- Yap, K. Y., et al. (2020).
- Cushnie, T. P., & Lamb, A. J. (2005). Antibacterial activity of some flavonoids and organic acids widely distributed in plants. International Journal of Antimicrobial Agents, 26(5), 343-356.
- Al-Bayati, F. A. (2008). Medicinal plants: bioactive compounds, biological activities, combating multidrug-resistant microorganisms, and human health benefits - a comprehensive review. Journal of King Saud University - Science, 20(2), 77-96.
- Wróblewska, A., et al. (2022). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 23(9), 5028.
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